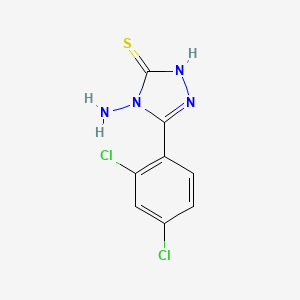

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

CAS No.: 93677-89-5

Cat. No.: VC1987032

Molecular Formula: C8H6Cl2N4S

Molecular Weight: 261.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93677-89-5 |

|---|---|

| Molecular Formula | C8H6Cl2N4S |

| Molecular Weight | 261.13 g/mol |

| IUPAC Name | 4-amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C8H6Cl2N4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) |

| Standard InChI Key | MRAFZTIQQGCSTN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N |

Introduction

Physical and Chemical Properties

Basic Properties and Structure

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol is characterized by specific molecular and physical properties that define its behavior in biological systems and chemical reactions. Table 1 summarizes the key physical and chemical characteristics of this compound.

| Property | Value |

|---|---|

| CAS Number | 93677-89-5 |

| Molecular Formula | C8H6Cl2N4S |

| Molecular Weight | 261.13 g/mol |

| IUPAC Name | 4-amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N |

| Appearance | Solid at room temperature |

The compound exhibits tautomerism between the thiol form (C-SH) and the thione form (C=S), with the equilibrium influenced by the solvent and environmental conditions. The thione form often predominates in the solid state, while the thiol form may be more prevalent in solution, particularly in protic solvents .

Structural Features and Reactivity

The molecular structure of 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol contains several key functional groups that contribute to its chemical reactivity and biological activities:

-

The 1,2,4-triazole ring serves as the core scaffold, providing nitrogen atoms that can act as hydrogen bond acceptors.

-

The thiol/thione group at position 3 can participate in various reactions, including oxidation to form disulfides, interactions with metal ions, and nucleophilic substitutions.

-

The amino group at position 4 functions as a hydrogen bond donor and can undergo various transformations, including condensation reactions with aldehydes to form Schiff bases .

-

The 2,4-dichlorophenyl group increases the compound's lipophilicity and can engage in hydrophobic interactions with biological targets. The electronegative chlorine atoms influence the electron distribution within the molecule, potentially enhancing its binding to specific receptors.

These structural features collectively determine the compound's chemical behavior, including its solubility, stability, and reactivity patterns. The presence of both hydrophilic (amino, thiol) and hydrophobic (dichlorophenyl) moieties creates an amphiphilic character that may influence its membrane permeability and distribution in biological systems.

Synthesis Methods

Optimized Reaction Conditions

The synthesis of 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol can be optimized by adjusting various reaction parameters to improve yield and purity. Table 2 presents typical reaction conditions that may be applied for the synthesis of this compound, based on procedures for similar compounds.

| Synthetic Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Hydrazide formation | 2,4-Dichlorobenzoate ester, Hydrazine hydrate | Ethanol, Reflux, 4-6 h | 75-85% |

| Salt formation | Hydrazide, Carbon disulfide, KOH | Ethanol, Room temperature, 8-10 h | 70-80% |

| Cyclization | Salt, Hydrazine hydrate | Water, Reflux, 6-8 h | 65-75% |

| Purification | Crude product | Recrystallization (Ethanol/Water) | >95% purity |

For the synthesis of similar compounds, refluxing the reaction mixture for 5-6 hours with phosphorous oxychloride has been reported to achieve yields of approximately 80% . The final product can be isolated by neutralizing the reaction mixture with sodium hydrogen carbonate, followed by filtration, washing with cold water, and drying to obtain the pure compound.

Biological Activities

Antimicrobial Properties

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol and related derivatives exhibit significant antimicrobial activities against various bacterial strains. The presence of the 2,4-dichlorophenyl substituent appears to enhance antibacterial activity, particularly against Gram-negative bacteria.

Studies on similar 1,2,4-triazole derivatives have demonstrated that compounds with chlorine substituents on the phenyl ring exhibit superior antibacterial activity compared to their non-halogenated counterparts . For instance, 4-amino-4H-1,2,4-triazole-3-thiol derivatives containing chloro or bromo substituents have shown good inhibitory effects against bacterial growth .

Research on structurally similar compounds has revealed that the chlorine substitution pattern significantly affects antimicrobial potency. Table 3 presents a comparative analysis of antimicrobial activities of various 1,2,4-triazole derivatives with different substituents.

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties, forming the core structure of several commercial antifungal agents . 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol, with its specific substitution pattern, may exhibit enhanced antifungal activity compared to other derivatives.

The antifungal mechanism of action typically involves inhibition of fungal cytochrome P450-dependent 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The 2,4-dichlorophenyl group likely enhances binding to the hydrophobic pocket of this enzyme, while the thiol group may interact with the heme iron in the active site .

Antitubercular Activity

Research on structurally related compounds suggests that 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol may possess significant antitubercular properties. Studies on similar triazole derivatives have demonstrated activity against both Mycobacterium tuberculosis H37Rv and multi-drug-resistant (MDR) strains .

For example, 4-Amino-5-(4-Fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited promising anti-tuberculosis activity with minimum inhibitory concentrations (MIC) of 5.5 μg/mL against H37Rv and 11 μg/mL against MDR strains . The dichlorophenyl-substituted derivative may exhibit comparable or potentially enhanced activity due to the electronic and steric effects of the chlorine atoms.

Table 4 presents the antitubercular activity of selected 1,2,4-triazole derivatives against different strains of Mycobacterium tuberculosis.

Structure-Activity Relationship

Influence of Structural Elements

-

The 1,2,4-triazole ring serves as the core scaffold, providing specific electronic distribution and hydrogen bonding capabilities essential for target recognition.

-

The 2,4-dichlorophenyl group at position 5 significantly impacts antimicrobial activity. The chlorine atoms, particularly at positions 2 and 4, enhance lipophilicity and create a specific electronic environment that improves binding to bacterial targets .

-

The thiol group at position 3 is crucial for many biological activities, potentially forming hydrogen bonds or coordinating with metal ions in target proteins .

-

The amino group at position 4 contributes to hydrogen bonding interactions and can be modified to create Schiff bases or other derivatives with altered biological profiles .

Comparison with Structural Analogs

Comparative analysis of 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol with structurally related compounds provides insights into the effects of specific substitutions on biological activity. Table 5 presents a comparison of key properties among several 1,2,4-triazole derivatives.

The position and nature of substituents on the phenyl ring significantly influence the biological activities of these compounds. The 2,4-dichlorophenyl substitution appears to confer enhanced antibacterial properties compared to other substitution patterns, possibly due to optimal electronic and steric effects that improve target binding .

Mechanisms of Action

Antimicrobial Mechanism

The antimicrobial activity of 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol likely involves multiple mechanisms of action. Studies on similar triazole derivatives suggest several potential targets:

-

Inhibition of cell wall synthesis through interaction with enzymes involved in peptidoglycan assembly or cell membrane integrity .

-

Interference with bacterial metabolic pathways, particularly those involving sulfur metabolism, due to the reactive thiol group .

-

Interaction with bacterial DNA or proteins essential for replication and transcription, potentially disrupting cellular division and growth .

The 2,4-dichlorophenyl substituent enhances these activities by improving membrane penetration and target binding due to its lipophilic nature and electronic properties. The chlorine atoms create a specific electronic environment that may enhance interactions with bacterial targets, particularly in Gram-negative bacteria.

Antitubercular Mechanism

Research on structurally similar compounds has identified β-ketoacyl ACP synthase I (KasA) as a potential target for the antitubercular activity of 1,2,4-triazole-3-thiol derivatives . KasA plays a crucial role in mycolic acid biosynthesis, which is essential for the cell wall integrity of Mycobacterium tuberculosis.

The binding mechanism likely involves:

-

Hydrogen bonding interactions between the compound and catalytic histidine residues (HIS311 and HIS345) in the KasA enzyme .

-

Hydrophobic interactions between the dichlorophenyl group and residues in the binding pocket of the enzyme .

-

Interference with the binding of fatty-acid substrates to the active site through interactions with the α5-α6 helix region of KasA .

-

Potential modification of the ALA274-ALA281 loop conformation, which may restrict access of the malonyl substrate to its binding site .

These interactions collectively disrupt mycolic acid synthesis, compromising the cell wall integrity of Mycobacterium tuberculosis and leading to growth inhibition.

Applications in Research and Development

Drug Development Considerations

The development of 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol as a therapeutic agent would require addressing several key factors:

-

Pharmacokinetic profile: Optimization of absorption, distribution, metabolism, and excretion properties would be essential for developing an effective drug candidate.

-

Toxicity assessment: Comprehensive evaluation of safety profiles, including acute and chronic toxicity, would be necessary before clinical applications.

-

Formulation development: Creating suitable pharmaceutical formulations that maintain stability while ensuring bioavailability would be critical for therapeutic use.

-

Structural modifications: Development of derivatives with enhanced potency, selectivity, or pharmacokinetic properties could improve therapeutic potential.

Research Tools and Applications

Beyond therapeutic applications, 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol serves as a valuable research tool:

-

As a chemical probe for studying bacterial or fungal metabolism and resistance mechanisms.

-

For structure-activity relationship studies to develop more potent antimicrobial agents.

-

As a starting material for synthesizing more complex heterocyclic compounds with diverse biological activities.

-

In comparative studies with other antimicrobial agents to elucidate mechanisms of action and resistance.

Future Research Directions

Structural Modifications

Future research on 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol could explore various structural modifications to enhance its properties and applications:

-

Development of Schiff bases by reacting the amino group with various aldehydes, potentially creating compounds with enhanced or selective biological activities .

-

Exploration of different halogen substitution patterns on the phenyl ring to optimize antimicrobial activity and selectivity.

-

Introduction of additional functional groups to improve water solubility, bioavailability, or target specificity.

-

Creation of hybrid molecules by linking the triazole scaffold with other bioactive moieties to develop multi-target therapeutic agents.

Mechanism Elucidation

More detailed investigations into the mechanisms of action would enhance understanding of this compound's biological activities:

-

Crystallographic studies of the compound bound to target enzymes like KasA to confirm binding modes and interactions.

-

Molecular dynamics simulations to understand the dynamic aspects of target binding and the influence of the 2,4-dichlorophenyl substituent.

-

Proteomic and transcriptomic studies to identify all potential targets and pathways affected by the compound in bacterial, fungal, or mycobacterial cells.

-

Resistance studies to identify potential mechanisms of resistance development and strategies to overcome them.

Expanded Application Testing

Exploration of additional applications for 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol could include:

-

Evaluation of activity against a broader range of pathogens, including drug-resistant clinical isolates.

-

Testing for anticancer, anti-inflammatory, or antiviral properties based on activities reported for related triazole derivatives.

-

Assessment of potential agricultural applications, such as crop protection against fungal pathogens.

-

Investigation of synergistic effects with established antimicrobial agents to develop combination therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume